Dioxopromethazine hydrochloride

Antitussive Cough suppression Comparative pharmacology

Dioxopromethazine hydrochloride is a 5,5-dioxide phenothiazine antitussive with superior safety vs codeine—no respiratory depression, constipation, or addiction liability. Its unique enantiomeric composition provides stereoselective pharmacokinetics, making it a gold standard for chiral separation method validation. With 99.9% purity reference standards available, DPZ is ideal for pharmaceutical quality control and preclinical drug discovery. Choose exclusively for non-opioid cough research.

Molecular Formula C17H21ClN2O2S
Molecular Weight 352.9 g/mol
CAS No. 13754-57-9
Cat. No. B10775550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxopromethazine hydrochloride
CAS13754-57-9
Molecular FormulaC17H21ClN2O2S
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl
InChIInChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
InChIKeyLPDLZVGJDFEWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxopromethazine Hydrochloride (CAS 13754-57-9): Phenothiazine-Based Antitussive with Distinct Pharmacological Profile


Dioxopromethazine hydrochloride (DPZ), also known as Prothanon or 9,9-dioxopromethazine, is a phenothiazine derivative that functions primarily as an antihistamine and peripheral antitussive agent [1]. It is a racemic drug approved for clinical use in China since 1989 for treating cough, pruritus, and urticaria [2][3]. The compound features a 5,5-dioxide modification on the phenothiazine core, which structurally differentiates it from non-oxidized analogs like promethazine and confers a distinct pharmacological profile characterized by combined antitussive, antihistamine, smooth muscle relaxant, and local anesthetic activities . In animal studies, dioxopromethazine demonstrates antitussive efficacy superior to codeine and lacks the hepatorenal toxicity, respiratory depression, and addiction liability associated with opioid antitussives [4].

Why Dioxopromethazine Hydrochloride Cannot Be Readily Substituted by Other Phenothiazine Antihistamines or Standard Antitussives


Generic substitution among phenothiazine derivatives or antitussive agents is scientifically unsound due to dioxopromethazine's unique combination of a 5,5-dioxide functional group, stereoselective pharmacokinetics, and a multi-target pharmacological profile distinct from both non-oxidized analogs and opioid-based alternatives [1][2]. Unlike promethazine, the 5,5-dioxide modification significantly alters metabolic enzyme induction potential—specifically, dioxopromethazine does not stimulate UDP-glucuronyltransferase activity in contrast to promethazine's potent induction effect, thereby reducing the risk of drug-drug interactions during combination therapy [3]. Furthermore, dioxopromethazine exists as a racemate with demonstrated stereoselective pharmacokinetics in vivo, where R- and S-enantiomers exhibit statistically significant differences (p < 0.05) in key PK parameters, meaning that any generic alternative lacking equivalent enantiomeric composition may produce divergent in vivo exposure and efficacy profiles [1]. Compared to codeine—a widely used antitussive—dioxopromethazine avoids the clinically significant liabilities of respiratory depression, constipation, and addiction potential while maintaining comparable or superior antitussive potency [4][5]. These combined pharmacokinetic, metabolic, and safety differentiations preclude simple one-to-one substitution with in-class compounds or standard antitussive agents.

Quantitative Differentiation Evidence for Dioxopromethazine Hydrochloride (CAS 13754-57-9)


Antitussive Potency Relative to Codeine: 10 mg DPZ Equivalent to 15 mg Codeine

In a double-blind controlled clinical trial, dioxopromethazine hydrochloride (DPZ) 10 mg demonstrated antitussive efficacy approximately equivalent to codeine 15 mg [1]. This potency equivalence is further supported by animal studies indicating that DPZ's antitussive effect is stronger than codeine's, with onset of action occurring within 30–60 minutes and a duration of 4–6 hours [2]. Additional preclinical data suggest DPZ's antitussive activity may be 6–11 times that of codeine, though this higher-range figure derives from vendor claims rather than peer-reviewed clinical trials and should be interpreted as supporting evidence [3].

Antitussive Cough suppression Comparative pharmacology

Metabolic Enzyme Induction: Dioxopromethazine Lacks UDP-Glucuronyltransferase Stimulation Unlike Promethazine

A comparative metabolic study in female Wistar rats demonstrated that promethazine pretreatment strongly stimulates UDP-glucuronyltransferase activity and N-demethylation, whereas dioxopromethazine (Prothanon) does not produce this enzyme induction effect [1]. The study measured UDP-glucuronyltransferase activity in the 9,000 g supernatant of liver homogenates and found that promethazine's potentiation of this enzyme pathway was statistically significant, while dioxopromethazine-treated animals showed no such induction. Cytochrome P-450 concentration showed only a slight, non-significant trend toward increase with promethazine treatment.

Drug metabolism Enzyme induction Drug-drug interactions

Enantioselective Pharmacokinetics: Significant Stereoselective Differences Between R- and S-Dioxopromethazine in Vivo

A validated HPLC-MS/MS method established complete enantiomeric separation of R- and S-dioxopromethazine (resolution Rs = 2.8) and revealed statistically significant differences (p < 0.05) between the main pharmacokinetic parameters of the two enantiomers in rat plasma following oral administration of racemic DPZ [1]. The method achieved baseline separation within 12 minutes on a Chiralpak AGP column and demonstrated excellent linearity (r² > 0.995) over 1.00–80.00 ng/mL with LLOQ of 1.00 ng/mL for each enantiomer. Intra-day and inter-day precision (RSD) were below 12.3%, and accuracy (RE) ranged from -10.5% to 6.6%. Chiral inversion did not occur during the assay period.

Chiral pharmacokinetics Stereoselectivity Bioanalytical method

Reference Standard Purity: Pharmacopoeia-Grade Dioxopromethazine Hydrochloride Assayed at 99.9% for HPLC Analysis

The Chinese National Institutes for Food and Drug Control (NIFDC) chemical reference standard for dioxopromethazine hydrochloride (Batch No. 100299-201202) is certified at 99.9% purity by HPLC for content determination purposes [1]. This reference standard is supplied in 100 mg quantities in brown vials under light-protected storage conditions. The high purity specification enables accurate calibration for quantitative HPLC analysis of dioxopromethazine in pharmaceutical formulations and biological matrices. Notably, patent literature describes preparation methods achieving HPLC purity ≥99.5%, indicating that commercial production processes can attain purity levels slightly below the reference standard but still suitable for pharmaceutical applications [2].

Analytical reference standard Quality control HPLC

Chiral Resolution Performance on Cellulose-Based CSP: Dioxopromethazine Resolution 1.67

In a systematic investigation of six antihistamine agents on a cellulose tris-(3,5-dimethylphenylcarbamate) chiral stationary phase (Chiralcel OD-RH) under reversed-phase conditions, dioxopromethazine enantiomers were completely separated with a resolution (Rs) of 1.67 [1]. This resolution value falls within a comparable range to other antihistamines tested—orphanadrine (Rs = 5.02), meclizine (Rs = 1.93), terfenadine (Rs = 1.68), and carbinoxamine (Rs = 1.54)—while mequitazine was only partially separated (Rs = 0.77). Molecular docking studies revealed that π-π interactions, hydrophobic interactions, and hydrogen bonding govern the chiral recognition mechanism on this stationary phase.

Chiral chromatography Enantioseparation Method development

Photoallergy and Photosensitivity Safety Signal: Topical Dioxopromethazine Causes Persistent Light Reaction

A case report documented that topical application of 0.5% dioxopromethazine in Prothanon gel induced severe photoallergic contact dermatitis with persistent photosensitivity lasting at least 500 days after drug discontinuation [1]. Photopatch testing confirmed photoallergic reactions to dioxopromethazine hydrochloride at concentrations from 0.005% to 1.0%, as well as cross-reactivity with promethazine hydrochloride 0.1%. The patient exhibited diminished minimal erythema doses for UVA both before photopatch testing and at intervals up to 500 days post-discontinuation, with UVB exposure provoking abnormal delayed infiltrated reactions. The authors concluded that topical dioxopromethazine should be withdrawn from the market due to this serious adverse effect.

Photoallergic contact dermatitis Drug safety Photosensitivity

Evidence-Based Application Scenarios for Dioxopromethazine Hydrochloride in Research and Industrial Settings


Analytical Method Development and Chiral Pharmacokinetic Studies

Dioxopromethazine hydrochloride serves as an ideal model compound for developing and validating enantioselective bioanalytical methods due to its well-characterized stereoselective pharmacokinetics [6]. The validated HPLC-MS/MS method achieving baseline separation (Rs = 2.8) of R- and S-DPZ with LLOQ of 1.00 ng/mL provides a robust framework for laboratories establishing chiral separation capabilities [6]. Researchers can leverage this compound to study stereoselective drug disposition, chiral inversion phenomena, or to validate new chiral stationary phases—where dioxopromethazine demonstrates predictable resolution behavior (Rs = 1.67 on Chiralcel OD-RH) alongside other antihistamine comparators [7].

Quality Control Reference Standard for Pharmaceutical Analysis

The NIFDC-certified dioxopromethazine hydrochloride reference standard (Batch 100299-201202) with 99.9% HPLC purity enables accurate calibration for quantitative analysis in pharmaceutical quality control laboratories [6]. This high-purity standard supports content uniformity testing of finished dosage forms, dissolution profile analysis, and stability-indicating method validation. Patent literature confirms that commercial synthetic routes can achieve ≥99.5% purity [7], establishing the reference standard as a benchmark for assessing manufacturing process capability and batch-to-batch consistency.

Drug-Drug Interaction Studies Focused on Glucuronidation Pathways

Dioxopromethazine's distinct metabolic profile—specifically its lack of UDP-glucuronyltransferase induction compared to promethazine—makes it a valuable tool compound for investigating phase II metabolic pathways and drug-drug interaction potential [6]. Researchers studying glucuronidation-mediated clearance mechanisms can employ dioxopromethazine as a negative control or comparator to promethazine in hepatocyte or microsomal assays designed to evaluate enzyme induction liability of new chemical entities.

Antitussive Drug Discovery Benchmarking and Safety Comparator Studies

Given its established potency equivalence to codeine (10 mg DPZ ≈ 15 mg codeine) and favorable safety profile lacking respiratory depression and addiction liability [6][7], dioxopromethazine serves as a non-opioid benchmark compound in antitussive drug discovery programs. Preclinical cough models can utilize DPZ as a positive control with well-documented efficacy metrics (onset 30–60 min, duration 4–6 hours) [7], while its absence of hepatorenal toxicity provides a clean safety baseline for comparative toxicology assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dioxopromethazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.